4H-Pyrano[2,3-b]pyridin-4-one
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Overview
Description
4H-Pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano[2,3-b]pyridin-4-one typically involves multi-component reactions. One common method includes the reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one under solvent-free conditions at 80°C . Another approach involves a domino Knoevenagel-intramolecular Michael reaction sequence, which creates multiple bonds and rings in a single step .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrano-pyridines .
Scientific Research Applications
4H-Pyrano[2,3-b]pyridin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in materials science and industrial chemistry
Mechanism of Action
The mechanism by which 4H-Pyrano[2,3-b]pyridin-4-one exerts its effects involves interactions with molecular targets and pathways. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
4H,5H-Pyrano[3,2-c]benzopyran-4-one: Another related compound with potential antiallergic properties.
Uniqueness: 4H-Pyrano[2,3-b]pyridin-4-one is unique due to its specific ring fusion and the presence of both pyran and pyridine rings. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
pyrano[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPJAYAIFGOFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702405 |
Source
|
Record name | 4H-Pyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-71-7 |
Source
|
Record name | 4H-Pyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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